3,5-Bis(bromomethyl)benzoic acid

Vue d'ensemble

Description

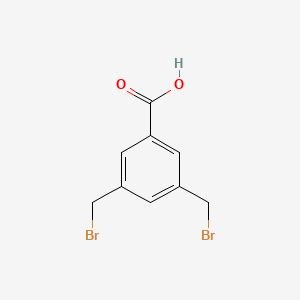

3,5-Bis(bromomethyl)benzoic acid is an organic compound with the chemical formula C9H8Br2O2. It is characterized by the presence of two bromomethyl groups attached to the benzene ring at the 3 and 5 positions, along with a carboxylic acid group. This compound is typically a white to light yellow solid and is known for its applications as an intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(bromomethyl)benzoic acid generally involves the bromination of 3,5-dimethylbenzoic acid. The process typically includes the following steps:

Reaction Conditions: The reaction is usually carried out in an organic solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure the selective bromination of the methyl groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl groups at positions 3 and 5 undergo nucleophilic substitution with various nucleophiles:

Key observations:

-

Bromine's electronegativity enhances electrophilicity at methyl carbons, enabling efficient SN2 mechanisms .

-

Steric hindrance from the benzoic acid core directs substitutions to occur preferentially at bromomethyl sites .

Esterification and Derivatization

The carboxylic acid group undergoes esterification to form reactive intermediates:

Example Reaction:

this compound → Ethyl 3,5-bis(bromomethyl)benzoate

-

Reagent: Ethanol/H₂SO₄

-

Conditions: Reflux, 6 hours

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Reactivity Difference |

|---|---|---|

| 3-Bromobenzoic acid | Single bromomethyl | Lower crosslinking capacity |

| 2,6-Bis(bromomethyl)benzoic acid | Bromine at 2,6 positions | Steric hindrance reduces nucleophilic substitution |

| Methyl 3,5-bis(bromomethyl)benzoate | Ester group | Enhanced solubility in organic solvents |

The 3,5-substitution pattern optimizes reactivity balance between electronic activation and steric accessibility.

Radical Bromination Pathways

Synthesis methods involve controlled bromination:

Process A (Radical-initiated):

Process B (Photoinduced):

Applications De Recherche Scientifique

Coordination Chemistry

One of the primary applications of 3,5-Bis(bromomethyl)benzoic acid is in the synthesis of coordination polymers. Recent studies have demonstrated that this compound can be utilized to create new coordination polymers under hydrothermal conditions. These polymers exhibit optical semiconducting behavior and have been employed as photocatalysts for the photodecomposition of various antibiotics such as chloramphenicol and oxytetracycline.

Case Study: Photocatalytic Applications

- Synthesis Method : Hydrothermal synthesis was employed to create four new coordination polymers using this compound.

- Results : The resulting complexes were effective photocatalysts for degrading antibiotics in aqueous solutions, showcasing their potential environmental applications.

Organic Synthesis

The compound serves as a crucial building block in organic synthesis due to its ability to undergo nucleophilic substitution reactions. The bromomethyl groups can react with various nucleophiles, allowing for the formation of substituted derivatives. This property facilitates the synthesis of more complex organic structures, including triazole derivatives.

Medicinal Chemistry

Research has indicated potential applications for this compound derivatives in medicinal chemistry. For instance, methyl 3,5-bis(bromomethyl)benzoate has been studied for its activity as a calcium channel blocker, which may be beneficial in treating various disorders such as pain and mood disorders .

Case Study: Calcium Channel Blockers

- Research Findings : Compounds derived from this compound exhibited significant calcium channel blocking activity.

- Potential Applications : These findings suggest that derivatives could be developed into therapeutic agents for treating cardiovascular and neurological disorders.

Materials Science

In materials science, this compound is utilized in the synthesis of hyperbranched polyesters. These materials have unique properties that make them suitable for various applications including coatings and drug delivery systems .

Case Study: Hyperbranched Polyesters

- Synthesis Method : Potassium 3,5-bis(bromomethyl)benzoate was used to synthesize hyperbranched polyesters through polycondensation reactions.

- Applications : The resulting materials demonstrated enhanced mechanical properties and thermal stability.

Mécanisme D'action

The mechanism of action of 3,5-Bis(bromomethyl)benzoic acid primarily involves its reactivity due to the presence of bromomethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound can also participate in redox reactions, altering its oxidation state and forming different products .

Molecular Targets and Pathways:

Nucleophilic Substitution Pathways: The bromomethyl groups act as electrophilic centers, attracting nucleophiles and facilitating substitution reactions.

Redox Pathways: The compound can be oxidized or reduced, affecting its chemical structure and reactivity.

Comparaison Avec Des Composés Similaires

3,5-Dimethylbenzoic Acid: The precursor for the synthesis of 3,5-Bis(bromomethyl)benzoic acid.

3,5-Dibromobenzoic Acid: A related compound with bromine atoms directly attached to the benzene ring instead of the methyl groups.

Uniqueness: this compound is unique due to the presence of bromomethyl groups, which provide distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and various applications .

Activité Biologique

3,5-Bis(bromomethyl)benzoic acid (C₉H₈Br₂O₂) is a brominated aromatic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features two bromomethyl groups attached to a benzoic acid backbone. The presence of bromine atoms enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves bromination of the corresponding benzoic acid derivative. Various methods have been documented, including the use of N-bromosuccinimide (NBS) for selective bromination at the 3 and 5 positions of the benzoic acid .

Antitumor Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its efficacy against BxPC-3 pancreatic adenocarcinoma cells, where it inhibited cell growth in both two-dimensional and three-dimensional cultures .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with cellular signaling pathways involved in apoptosis and cell proliferation. For instance, one study indicated that compounds with similar structures could activate apoptotic pathways in cancer cells .

Case Studies

- Study on Apoptosis Induction : In a study involving SJSA-1 cells treated with a peptide conjugate containing this compound, researchers observed increased lactate dehydrogenase (LDH) release at concentrations above 25 µM, indicating membrane disruption and apoptosis .

- Cell-Penetrating Peptides : The compound was used in conjunction with cell-penetrating peptides to enhance delivery into cells. This approach showed promising results in targeting mitochondria and inducing apoptosis through p53 activation .

Comparative Analysis

The biological activity of this compound can be compared to other brominated compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3,5-Dibromobenzoic Acid | C₇H₄Br₂O₂ | Antiproliferative against various cancer lines |

| 4-Bromobenzoic Acid | C₇H₆BrO₂ | Moderate cytotoxicity; less potent than this compound |

| 2-Bromobenzoic Acid | C₇H₅BrO₂ | Limited activity; primarily used as a reagent |

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has not been extensively studied. However, preliminary data suggest that modifications to enhance solubility and bioavailability could improve its therapeutic potential. The stability of the compound in biological systems remains a critical factor for its application in drug development .

Propriétés

IUPAC Name |

3,5-bis(bromomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTUPNXWTOBHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304493 | |

| Record name | 3,5-bis(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94111-75-8 | |

| Record name | NSC165912 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-bis(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.